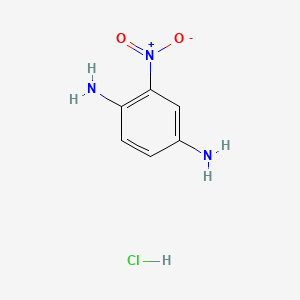

2-Nitrobenzene-1,4-diamine hydrochloride

Description

Overview of the Chemical Class and Research Significance

Nitro-substituted aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one nitro group (-NO2) and two amino groups (-NH2). The presence of both electron-withdrawing nitro groups and electron-donating amino groups on the same aromatic ring imparts unique chemical reactivity and physical properties to these molecules. This dual functionality makes them valuable intermediates in the synthesis of a wide range of more complex molecules.

The research significance of this chemical class is extensive. They are crucial building blocks in the dye industry, contributing to the formation of various colors, particularly in hair and fur dyeing. nih.govjayorganics.com Furthermore, their utility extends to the pharmaceutical sector, where they serve as precursors for the synthesis of various therapeutic agents. guidechem.com The reactivity of the amino groups allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the nitro group can be reduced to an amino group, providing a pathway to triamine compounds.

Historical Context of 2-Nitrobenzene-1,4-diamine Studies

The parent compound, 2-Nitrobenzene-1,4-diamine, also known as 2-nitro-p-phenylenediamine (B147321), was first synthesized in the early 20th century. who.int Early research into this compound and its derivatives was largely driven by the burgeoning dye industry. google.com The ability of these compounds to produce brown and reddish shades made them commercially valuable. nih.gov

Initial synthetic routes often involved the nitration of p-phenylenediamine (B122844) derivatives, a process that required careful control to achieve the desired substitution pattern. nih.gov A common method involves the acetylation of p-phenylenediamine, followed by nitration and subsequent hydrolysis to yield 2-Nitrobenzene-1,4-diamine. nih.govnih.gov Over the years, various modifications to these synthetic procedures have been developed to improve yield and purity. A notable process involves the reaction of 2-nitrobenzene-1,4-dicarboxylic acid diamide (B1670390) with an alkali metal hypohalite. google.com

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid. This conversion to a salt form can enhance the compound's stability and modify its solubility, which can be advantageous for certain applications and for purification processes. While historical records predominantly focus on the synthesis and application of the free base, the preparation of its hydrochloride salts is a standard and logical extension in chemical practice. For instance, in the synthesis of related compounds, the formation of a hydrochloride salt is a key step in the purification and isolation of the final product. google.com

Scope and Research Objectives for 2-Nitrobenzene-1,4-diamine Hydrochloride

Current and future research involving this compound is focused on several key areas. A primary objective is its application as a versatile intermediate in organic synthesis. Researchers are exploring its use in the creation of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. For example, it is a key starting material in the synthesis of drugs like ilaprazole. guidechem.com

Another research focus is the continued investigation of its properties and reactivity. This includes detailed spectroscopic and analytical studies to fully characterize the compound and its derivatives. Understanding the influence of the hydrochloride salt on the compound's chemical behavior is crucial for optimizing its use in various synthetic pathways.

Furthermore, there is an ongoing interest in developing more efficient and environmentally benign synthetic methods for 2-Nitrobenzene-1,4-diamine and its salts. This aligns with the broader goals of green chemistry to reduce waste and energy consumption in chemical manufacturing.

Detailed Research Findings

The majority of detailed research has been conducted on the free base, 2-Nitrobenzene-1,4-diamine. These findings are, however, directly relevant to understanding the chemical nature and potential applications of its hydrochloride salt.

Chemical and Physical Properties

2-Nitrobenzene-1,4-diamine is typically a reddish-brown to black crystalline powder. nih.gov The hydrochloride salt would be expected to have different physical properties, such as a higher melting point and increased solubility in polar solvents like water.

| Property | Value for 2-Nitrobenzene-1,4-diamine (Free Base) |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol nih.gov |

| Melting Point | 135-138 °C chemicalbook.com |

| Appearance | Reddish-brown to black crystalline powder nih.gov |

| Solubility | Slightly soluble in water; soluble in acetone (B3395972) and diethyl ether nih.gov |

Synthesis and Reactions

The synthesis of 2-Nitrobenzene-1,4-diamine typically involves a multi-step process starting from p-phenylenediamine or its derivatives. guidechem.comnih.gov A common route is the acetylation of p-phenylenediamine, followed by nitration and subsequent hydrolysis. nih.gov The hydrochloride salt is then readily prepared by reacting the free base with hydrochloric acid in a suitable solvent.

The chemical reactivity of this compound is dictated by its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, opening up pathways to synthesize 1,2,4-triaminobenzene derivatives. who.int

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Nitrobenzene-1,4-diamine and its salts.

¹H NMR Spectroscopy: The proton NMR spectrum of the free base in DMSO-d6 shows distinct signals for the aromatic and amine protons. The aromatic protons appear as a singlet at 7.45 ppm and a singlet at 7.07 ppm, while the two sets of amine protons appear as singlets at 6.90 ppm and 5.03 ppm. guidechem.com

Mass Spectrometry: The mass spectrum (Electron Ionization) of the free base shows a molecular ion peak at m/z 153, corresponding to its molecular weight. guidechem.com

| Spectroscopic Data | Details for 2-Nitrobenzene-1,4-diamine (Free Base) |

|---|---|

| ¹H NMR (300 MHz, DMSO-d6) | δ 7.45 (s, 1H), 7.07 (s, 1H), 6.90 (s, 2H), 5.03 (s, 2H) guidechem.com |

| Mass Spectrometry (EI) | 153 (M+), 107 guidechem.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71776-05-1 |

|---|---|

Molecular Formula |

C6H8ClN3O2 |

Molecular Weight |

189.60 g/mol |

IUPAC Name |

2-nitrobenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-1-2-5(8)6(3-4)9(10)11;/h1-3H,7-8H2;1H |

InChI Key |

IWNDREUSBZJFSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])N.Cl |

Related CAS |

18266-52-9 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 2-Nitrobenzene-1,4-diamine and its Salts

Direct routes focus on introducing a nitro group onto a 1,4-diaminobenzene framework or selectively reducing a dinitro precursor. These methods are often efficient but require careful control of reaction conditions to achieve the desired regioselectivity and avoid unwanted side products.

The direct nitration of 1,4-diaminobenzene (p-phenylenediamine) is challenging due to the high reactivity of the amino groups, which are strongly activating and susceptible to oxidation by nitric acid. To overcome this, the amino groups are typically protected before the nitration step. The protecting groups moderate the reactivity, direct the incoming nitro group to the ortho position, and prevent oxidation. After nitration, the protecting groups are removed to yield the final product. cir-safety.org The hydrochloride salt can then be formed by treatment with hydrochloric acid. ontosight.ai

Common protection strategies include:

Acetylation: The amino groups are converted to acetamides using acetic anhydride. The resulting N,N'-diacetyl-p-phenylenediamine is then nitrated, followed by hydrolysis to remove the acetyl groups. cir-safety.org

Sulfonylation: Protecting the amino groups as sulfonamides, for instance with phenylsulfonyl chloride, is another effective strategy. Mild nitration of the protected diamine yields a mixture of dinitro derivatives which can be separated and hydrolyzed to the corresponding dinitro-p-phenylenediamines. rsc.org

Acylation of N-alkylated precursors: For N,N'-dialkylated p-phenylenediamines, diacylation followed by nitration with a mixture of sulfuric acid and fuming nitric acid, and subsequent removal of the acyl groups with alcoholic HCl, yields the desired nitro compounds. google.com

| Precursor | Protection Strategy | Nitrating Agent | Deprotection Method | Reference |

|---|---|---|---|---|

| p-Phenylenediamine (B122844) | Acetylation (Acetic Anhydride) | HNO₃/H₂SO₄ | Acid or Base Hydrolysis | cir-safety.org |

| p-Phenylenediamine | Sulfonylation (Phenylsulfonyl Chloride) | Mild Nitration | Hydrolysis | rsc.org |

| N,N'-dialkyl-p-phenylenediamine | Acylation | Fuming HNO₃/H₂SO₄ | Alcoholic HCl | google.com |

An alternative and widely used approach is the partial reduction of a dinitrobenzene derivative, most commonly 2,4-dinitroaniline (B165453). This method relies on the selective reduction of one nitro group while leaving the other intact. The choice of reducing agent and reaction conditions is critical for achieving high selectivity. google.com

Catalytic hydrogenation offers a clean and efficient method for selective reduction. The choice of catalyst and the reaction medium are crucial for controlling the outcome. For the reduction of 2,4-dinitroanilines, it has been shown that using a platinum-on-carbon (Pt/C) catalyst in an acidic medium (a mixture of acetic acid, water, and sulfuric acid) can selectively reduce the nitro group at the 4-position. tandfonline.com The reaction is typically performed under a low pressure of hydrogen gas. Upon completion, the product precipitates as a sulfate (B86663) salt from the cooled reaction mixture. tandfonline.com Other catalysts, such as ruthenium on carbon (Ru/C), have also been found to be highly effective for the selective partial hydrogenation of various dinitrobenzenes to their corresponding nitroanilines. researchgate.net

| Substrate | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2,4-Dinitroaniline | 2-Nitro-1,4-phenylenediamine | 45 | 135-137 |

| N-Methyl-2,4-dinitroaniline | N¹-Methyl-2-nitrobenzene-1,4-diamine | 50-60 | 114-116 |

| N-Ethyl-2,4-dinitroaniline | N¹-Ethyl-2-nitrobenzene-1,4-diamine | 45-55 | 125-126 |

Classic chemical methods, particularly the Zinin reduction, are highly effective for the selective reduction of polynitro aromatics. stackexchange.com This reaction typically employs sulfide (B99878) reagents, such as ammonium (B1175870) sulfide, sodium sulfide, or sodium hydrosulfide, in an aqueous or alcoholic medium. echemi.comorgsyn.org In the case of 2,4-dinitroaniline, the nitro group positioned ortho to the amino group (at C2) is preferentially reduced by ammonium sulfide. stackexchange.comechemi.com However, the reduction of 2,4-dinitroaniline with ammonium sulfide in an ethanolic solution is a well-established procedure to produce 4-nitro-1,2-phenylenediamine. orgsyn.org Careful control of temperature (typically 45-55°C) is necessary to ensure selectivity and minimize side reactions. orgsyn.org The selectivity is influenced by both steric and electronic factors within the substrate molecule. stackexchange.com

Multi-step syntheses provide a high degree of control and are particularly useful for producing specific isomers or derivatives. A notable example is the synthesis starting from p-fluoroaniline. This process avoids the need for protecting amino groups and leverages the reactivity of the fluorine atom as a good leaving group in nucleophilic aromatic substitution. google.com

The synthesis proceeds in two main steps:

Nitration: p-Fluoroaniline is nitrated with a mixture of anhydrous sulfuric and nitric acids at low temperatures (e.g., 0-10°C) to produce 4-fluoro-3-nitroaniline (B182485). google.com

Amination: The resulting 4-fluoro-3-nitroaniline undergoes nucleophilic aromatic substitution with concentrated aqueous ammonia (B1221849) in an autoclave at elevated temperature and pressure (e.g., 100-110°C). The ammonia displaces the fluoride (B91410) ion to yield 2-nitro-1,4-phenylenediamine. google.com

This strategy is versatile as the use of primary or secondary amines in the second step, instead of ammonia, allows for the direct synthesis of N-substituted 2-nitro-1,4-phenylenediamine derivatives. google.com

Partial Reduction of Dinitrobenzene Intermediates

Synthesis of Functionalized Derivatives of 2-Nitrobenzene-1,4-diamine

2-Nitrobenzene-1,4-diamine serves as a valuable building block for the synthesis of a variety of functionalized derivatives. These derivatives are often created by modifying the amino groups.

One major route to functionalized derivatives is through the multi-step synthesis described previously (Section 2.1.3). By reacting 4-fluoro-3-nitroaniline with different amines, a wide range of N-substituted products can be obtained. For example, reaction with an aqueous solution of methylamine (B109427) yields N¹-methyl-2-nitro-p-phenylenediamine, while reaction with diethanolamine (B148213) produces N¹,N¹-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine. google.com

Another common method involves the direct functionalization of the parent 2-nitro-1,4-phenylenediamine. The amino groups can undergo reactions such as acylation. For instance, N,N'-(4-nitro-1,2-phenylene)diamide derivatives can be synthesized through the nucleophilic addition/elimination reaction of 4-nitro-1,2-phenylenediamine with various carboxylic acid derivatives. researchgate.net

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoro-3-nitroaniline | Aqueous Ammonia | 2-Nitro-p-phenylenediamine (B147321) | ~89 |

| 4-Fluoro-3-nitroaniline | Aqueous Methylamine | N¹-Methyl-2-nitro-p-phenylenediamine | 89 |

| 4-Fluoro-3-nitro-N,N-bis(hydroxyethyl)-aniline | Aqueous Methylamine | N⁴-Methyl-N¹,N¹-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | ~89 |

Acylation and Subsequent Modifications

Acylation of the amino groups in 2-nitrobenzene-1,4-diamine is a key strategy, often employed to protect these groups during subsequent reactions, such as nitration, or to introduce new functional moieties. The presence of two amino groups with different electronic environments can lead to challenges in selective acylation.

A common approach involves the protection of the amino groups of the parent p-phenylenediamine molecule before the introduction of the nitro group. For instance, p-phenylenediamine can be acylated with trifluoroacetic anhydride. This protective acylation moderates the activating effect of the amino groups and provides steric hindrance, which helps to direct the subsequent nitration to the desired ortho position. Following nitration, the acyl groups can be removed via hydrolysis to yield 2-nitro-p-phenylenediamine.

Similarly, acetylation can be used as a protective strategy. The nitration of N,N'-diacyl-p-phenylenediamine with a mixture of sulfuric acid and fuming nitric acid, followed by the removal of the acyl groups by treatment with alcoholic HCl, is a viable route to 2-nitro- and 2,6-dinitro-N,N'-dialkyl-p-phenylenediamines. nih.gov

Table 1: Acylation as a Protective Strategy in the Synthesis of 2-Nitro-p-phenylenediamine

| Starting Material | Acylating Agent | Reaction | Subsequent Step | Final Product | Reference |

| p-Phenylenediamine sulfate | Trifluoroacetic anhydride | Acylation | Nitration followed by hydrolysis | 2-Nitro-p-phenylenediamine | |

| N,N'-diacyl-p-phenylenediamine | - | Nitration | Deacylation with alcoholic HCl | 2-nitro-N,N'-dialkyl-p-phenylenediamines | nih.gov |

Subsequent modifications of the acylated diamine can lead to a variety of derivatives. For example, N-acyl-2-nitrodiphenylamines have been shown to undergo photochemical conversion into phenazine (B1670421) N-oxides. rsc.org This reaction highlights a potential pathway for creating complex heterocyclic systems from acylated 2-nitro-p-phenylenediamine derivatives.

Derivatization for Supramolecular Assembly

The derivatization of diamines is a fundamental strategy for the synthesis of macrocyclic compounds and other supramolecular assemblies. While specific examples detailing the use of 2-nitrobenzene-1,4-diamine in the synthesis of macrocycles like cryptands are not prevalent in the reviewed literature, the general principles of macrocycle synthesis using diamine building blocks are well-established and applicable.

The synthesis of macrocycles such as cryptands often involves the reaction of diamines with dihalides or diacid dichlorides under high-dilution conditions. mdpi.comnih.gov For instance, the synthesis of a dibenzocryptand has been achieved starting from the reaction of 1,2-dibromoethane (B42909) with 2-nitrophenol, followed by reduction of the nitro groups to amines. mdpi.comresearchgate.net This resulting diamine is then reacted with a diacid dichloride to form a lactam, which is subsequently reduced to the azacrown ether. mdpi.comresearchgate.net A similar strategy could theoretically be employed using derivatives of 2-nitrobenzene-1,4-diamine to create novel cryptands or other macrocyclic structures.

The formation of supramolecular polymers through non-covalent interactions is another area where derivatives of 2-nitrobenzene-1,4-diamine could be utilized. For example, supramolecular polymers have been prepared from carboxymethylcellulose and nitrophenylmaleimide isomers, which are synthesized from the corresponding nitroaniline. nih.gov The interactions are driven by hydrogen bonding. This suggests that 2-nitrobenzene-1,4-diamine could be derivatized to form monomers capable of self-assembly into supramolecular structures.

Table 2: General Strategies for Macrocycle Synthesis from Diamines

| Macrocycle Type | General Synthetic Approach | Key Reactants | Reference |

| Cryptands | Reaction of diamines with dihalides or diacid dichlorides | Diamines, dihalides, diacid dichlorides | mdpi.comnih.gov |

| Polyamide Macrocycles | Treatment of diacid dichlorides with diamine dihydrochlorides | Diacid dichlorides, diamine dihydrochlorides | nih.gov |

Preparation of Schiff Base Ligands from 2-Nitrobenzene-1,4-diamine

The condensation of primary amines with carbonyl compounds to form Schiff bases is a fundamental reaction in organic synthesis. 2-Nitrobenzene-1,4-diamine, with its two primary amino groups, can react with aldehydes or ketones to form mono- or bis-Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with metal ions, forming stable metal complexes.

The synthesis of Schiff bases from nitro-substituted phenylenediamines has been reported with various aldehydes. For example, a Schiff base was synthesized from the condensation of 4-nitro-1,2-phenylenediamine and 2-acetylferrocene. The resulting ligand was then used to prepare a series of transition metal complexes.

In a typical procedure, the diamine is reacted with an aldehyde in an alcoholic solvent, often with refluxing for several hours. The product Schiff base can then be isolated by filtration and purified by recrystallization.

Table 3: Examples of Schiff Base Synthesis from Nitro-Substituted Diamines

| Amine Reactant | Aldehyde/Ketone Reactant | Solvent | Reaction Conditions | Resulting Schiff Base Type | Reference |

| 4-Nitro-1,2-phenylenediamine | 2-Acetylferrocene | Not specified | Condensation | Bidentate organometallic Schiff base | Not specified |

| 3-Nitro-o-phenylenediamine | Salicylaldehyde | Ethanol | Reflux for 6 hours | 2,2'-((4-nitrobenzene-1,2-diyl)bis(nitrilomethylylidene))diphenol | Not specified |

The resulting Schiff base ligands can coordinate with various metal ions, such as Co(II), Mn(II), Cu(II), and Zn(II), to form metal complexes. The coordination typically occurs through the azomethine nitrogen atoms.

Formation of Bis-Acyl-Thiourea Derivatives

Bis-acyl-thiourea derivatives are a class of compounds with interesting chemical properties and potential applications. The synthesis of these derivatives can be achieved by reacting a diamine with an acyl isothiocyanate. While the direct synthesis from 2-nitrobenzene-1,4-diamine is not explicitly detailed in the provided search results, a closely related synthesis using 4-nitrobenzene-1,2-diamine has been described, and the methodology is expected to be analogous.

The synthesis is a two-step process. First, a substituted acid chloride is reacted with potassium thiocyanide in dry acetone (B3395972) to form an acyl isothiocyanate intermediate in situ. Subsequently, a solution of the diamine in acetone is added dropwise to the reaction mixture. The reaction is stirred for several hours to afford the bis-acyl-thiourea derivative.

Table 4: Synthesis of Bis-Acyl-Thiourea Derivatives from 4-Nitrobenzene-1,2-Diamine

| Acid Chloride Precursor | Resulting Bis-Acyl-Thiourea Derivative | Yield | Reference |

| 2,4-Dichlorobenzoyl chloride | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 73-89% | Not specified |

| Heptanoyl chloride | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | 73-89% | Not specified |

| Butanoyl chloride | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide | 73-89% | Not specified |

These derivatives have been characterized by various spectroscopic techniques, including FTIR, ¹H-NMR, and ¹³C-NMR, which confirm their structures.

Chemical Reactivity and Reaction Mechanisms

Amination Reactions and Derivatives

The amino groups of 2-nitro-p-phenylenediamine (B147321) serve as nucleophilic centers, allowing for the formation of various derivatives through amination reactions, such as N-alkylation and N-acylation. While direct further amination on the ring is uncommon, the existing amino groups can be readily modified.

The synthesis of N-substituted derivatives of nitro-p-phenylenediamines can be achieved by reacting a precursor like 4-fluoro-3-nitroaniline (B182485) with a desired amine or ammonia (B1221849). google.com In this nucleophilic aromatic substitution, the amine displaces the fluorine atom. This method allows for the preparation of a wide array of derivatives with tailored properties. For example, reacting 4-fluoro-3-nitroaniline with 3,3'-imino-bis-propylamine yields N'-[3-(3-aminopropylamino)propyl]-2-nitro-p-phenylenediamine. google.com

Table 1: Examples of N-Substituted 2-Nitro-p-phenylenediamine Derivatives

| Reactant with 4-fluoro-3-nitroaniline | Resulting N-Substituted Derivative | Reference |

|---|---|---|

| Methylamine (B109427) | N¹-methyl-2-nitro-p-phenylenediamine | google.com |

| 3,3'-imino-bis-propylamine | N'-[3-(3-aminopropylamino)propyl]-2-nitro-p-phenylenediamine | google.com |

Oxidation Pathways and Nitroaniline Formation

Aromatic amines are generally susceptible to oxidation, and the presence of two amino groups in 2-nitro-p-phenylenediamine makes it reactive towards oxidizing agents. The oxidation can be complex, potentially leading to polymerization or the formation of quinone-like structures.

Selective oxidation of aromatic amines to their corresponding nitro compounds can be a challenging synthetic task. However, methods utilizing in situ-formed performic acid (from formic acid and hydrogen peroxide) have been developed for this purpose. acs.org Applying such a method to 2-nitro-p-phenylenediamine would theoretically involve the oxidation of one or both amino groups to nitro groups, potentially forming dinitro or trinitrobenzene derivatives. The reaction selectivity would be influenced by the directing effects of the existing substituents and the reaction conditions.

Reduction Mechanisms of the Nitro Group to Amino Functionality

The reduction of the nitro group is one of the most significant reactions for this compound, converting it into 1,2,4-triaminobenzene. This transformation is crucial in various synthetic applications. The reduction proceeds through a six-electron process, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amino group. nih.gov

A variety of reagents can accomplish this reduction, each with its own mechanism and conditions. wikipedia.org

Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally clean but can sometimes affect other functional groups.

Metals in Acidic Media : Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are widely used for reducing aromatic nitro compounds. commonorganicchemistry.commdpi.com For instance, zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro groups. wikipedia.orgmdpi.com

Metal Salts : Stannous chloride (SnCl₂) is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The general pathway for the reduction is as follows: R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine) nih.gov

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Description | Reference |

|---|---|---|

| H₂ / Pd/C | A standard method for catalytic hydrogenation, effective for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Fe / Acid | A mild method using iron metal in acidic conditions, tolerant of many other functional groups. | commonorganicchemistry.com |

| Zn / Acid | Zinc metal in acidic conditions provides another mild reduction pathway. | commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride is a mild reagent often used for selective reductions. | commonorganicchemistry.com |

Electrophilic Aromatic Substitution Dynamics

The benzene (B151609) ring of 2-nitro-p-phenylenediamine is highly substituted, and the directing effects of the existing groups determine the position of any further electrophilic aromatic substitution (EAS). wikipedia.org

Amino Groups (-NH₂) : These are powerful activating, ortho-, para-directing groups. They increase the electron density of the ring, making it more susceptible to electrophilic attack.

Nitro Group (-NO₂) : This is a strong deactivating, meta-directing group. It withdraws electron density, making the ring less reactive.

In 2-nitro-p-phenylenediamine, the two amino groups are at positions 1 and 4, and the nitro group is at position 2. The directing effects can be summarized as follows:

The amino group at C1 directs to positions 2 (blocked), 6, and 4 (blocked).

The amino group at C4 directs to positions 3, 5, and 1 (blocked).

The nitro group at C2 directs to positions 4 (blocked) and 6.

Considering these influences, the most activated positions for an incoming electrophile are C3, C5, and C6. The positions ortho to the amino groups (C3 and C5) are strongly activated. The position C6 is ortho to the C1-amino group and meta to the C2-nitro group, also making it a potential site for substitution. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. askthenerd.com

Nucleophilic Substitution Reactions Involving Amino Groups

The primary amino groups in 2-nitro-p-phenylenediamine possess lone pairs of electrons, making them effective nucleophiles. They can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides or acyl halides. This reactivity is fundamental to the formation of the N-substituted derivatives discussed in section 3.1.

In a typical reaction with an alkyl halide (e.g., R-X), the nitrogen atom of an amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. This process can lead to mono- and di-alkylation at each amino group.

Cyclization Reactions and Heterocyclic Compound Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry. However, the feasibility of these reactions is highly dependent on the relative positions of the reacting functional groups.

The synthesis of quinoxalines, which are benzopyrazines, classically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction leads to the formation of the fused pyrazine (B50134) ring.

Crucially, 2-Nitrobenzene-1,4-diamine is a para-phenylenediamine (a 1,4-diamine). Due to this 1,4-arrangement of its amino groups, it cannot undergo the intramolecular cyclization required to form the six-membered quinoxaline (B1680401) ring system with a 1,2-dicarbonyl compound. The spatial separation of the amino groups prevents the necessary ring closure.

Similarly, the direct synthesis of a simple pyrazine ring from 2-nitrobenzene-1,4-diamine is not a standard or documented reaction pathway. wikipedia.orgresearchgate.net Classical pyrazine syntheses often involve the self-condensation of α-aminoketones or the reaction of a 1,2-diamine with a 1,2-dicarbonyl, neither of which is directly applicable to a 1,4-diamine structure for forming a simple, non-fused pyrazine ring. researchgate.net

Formation of Piperazines and Tetrahydroquinoxalines

2-Nitrobenzene-1,4-diamine serves as a key starting material for the synthesis of complex heterocyclic structures, particularly tetrahydroquinoxalines, through one-pot cascade reactions. rsc.orgrsc.org These reactions are valued for their efficiency, as they combine multiple synthetic steps without the need to isolate intermediate products. rsc.org

A notable mechanism is the metal-free, one-pot synthesis of tetrahydroquinoxalines from 2-nitroanilines (such as 2-Nitrobenzene-1,4-diamine) and 1,2-dicarbonyl compounds. rsc.orgrsc.org This process involves a sequence of reactions:

In Situ Reduction : The nitro group of the 2-nitroaniline (B44862) is reduced to an amino group. This can be mediated by reagents like diboronic acid (B₂(OH)₄), where water acts as both the solvent and the hydrogen donor. rsc.orgrsc.org This step transforms the starting material into a highly reactive 1,2-diamine intermediate.

Cyclization : The newly formed 1,2-diamine intermediate reacts with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione) to form a quinoxaline ring structure. rsc.org

Transfer Hydrogenation : The quinoxaline intermediate is then reduced to the final tetrahydroquinoxaline product. rsc.org

This method demonstrates high functional group tolerance, with various substituted 2-nitroanilines and dicarbonyl compounds reacting smoothly to produce the corresponding tetrahydroquinoxalines in good to excellent yields. rsc.org For instance, reactions of 2-nitroaniline with compounds like 3,4-hexanedione (B1216349) or phenylglyoxal (B86788) yield the respective tetrahydroquinoxalines in yields of 62–74%. rsc.org

While the ortho-diamine intermediate formed from 2-Nitrobenzene-1,4-diamine is a logical precursor for piperazine (B1678402) ring systems, direct one-pot syntheses from this specific nitro compound are less prominently documented compared to the well-established pathways for tetrahydroquinoxalines. nih.govresearchgate.net

Pathways to Benzimidazole (B57391) Derivatives

The conversion of 2-nitroanilines to benzimidazoles is a cornerstone transformation in heterocyclic chemistry, proceeding via a reductive cyclization pathway. organic-chemistry.orgthieme-connect.com This process hinges on the initial reduction of the nitro group to form an o-phenylenediamine (B120857) intermediate, which then undergoes cyclization with a one-carbon source. rsc.orgpcbiochemres.com

The general mechanism involves two primary stages that are often performed in a single pot: organic-chemistry.org

Nitro Group Reduction : The nitro functionality is reduced to an amine. A variety of reducing systems can accomplish this, including sodium dithionite (B78146) (Na₂S₂O₄), organic-chemistry.orgtandfonline.com zinc dust with sodium bisulfite (Zn/NaHSO₃) in water, pcbiochemres.com or catalytic hydrogenation over gold catalysts (Au/TiO₂). rsc.orgrsc.org

Condensation and Cyclization : The in situ generated o-phenylenediamine reacts with an aldehyde or a carboxylic acid derivative. thieme-connect.compcbiochemres.com This condensation forms an imine or amide intermediate, which rapidly cyclizes and dehydrates to yield the aromatic benzimidazole ring system.

Numerous protocols have been developed to optimize this transformation, highlighting its versatility. researchgate.net Microwave-assisted synthesis using Na₂S₂O₄ in DMF has been shown to produce 2-substituted benzimidazoles in very short reaction times. tandfonline.com Another efficient method employs an electrochemical approach, where the reductive cyclization is driven by an electric current, avoiding the need for chemical reductants. rsc.orgrsc.org

| Method | Reducing Agent/Catalyst | Carbon Source | Key Conditions | Reference |

|---|---|---|---|---|

| Chemical Reduction | Na₂S₂O₄ | Aldehydes | Ethanol or DMF, often heated | organic-chemistry.orgthieme-connect.com |

| Microwave-Assisted | Na₂S₂O₄ | Aldehydes | DMF/water, microwave irradiation (e.g., 160 W) | tandfonline.com |

| Aqueous Synthesis | Zn / NaHSO₃ | Aldehydes | Water, 100°C | pcbiochemres.com |

| Catalytic Hydrogenation | Au/TiO₂ with H₂ | CO₂ | Reaction temperatures between 60-100°C | rsc.orgrsc.org |

| Electrochemical | Electric Current (e.g., 15 mA) | Ketones (intramolecular) | Undivided cell, constant current | rsc.orgrsc.org |

Electropolymerization Mechanisms for Conductive Materials

2-Nitrobenzene-1,4-diamine (also referred to as 2-nitro-p-phenylenediamine or 2NPPD) can be used as a monomer to form thin films of the conductive polymer poly(2-nitro-p-phenylenediamine) (P2NPPD) through electropolymerization. electrochemsci.orgelectrochemsci.org This process is typically achieved using electrochemical techniques like cyclic voltammetry (CV), where the monomer is oxidized at an electrode surface, initiating polymerization. electrochemsci.orgresearchgate.net

The mechanism of electropolymerization proceeds through successive electrochemical and chemical steps. electrochemsci.org It begins with the anodic oxidation of the 2NPPD monomer, which gives an electron to the anode. electrochemsci.org This generates a radical cation. The chain propagation is believed to occur through the coupling of these radical cations, leading to the formation of dimers, oligomers, and eventually the polymer chain. acs.org As the polymer becomes insoluble in the electrolyte solution, it deposits onto the electrode surface, forming a film. electrochemsci.org

Several factors significantly influence the formation and properties of the polymer film:

pH of the Medium : The electropolymerization has been successfully carried out in acidic (pH 1.2), neutral (pH 7.0), and caustic (pH 9.2) solutions. electrochemsci.orgelectrochemsci.orgnih.gov The pH affects the structure and electroactivity of the resulting polymer. nih.gov

Electrode Material : Gold and glassy carbon electrodes are commonly used as substrates for the polymer deposition. electrochemsci.orgelectrochemsci.org

Scan Rate : In cyclic voltammetry, the rate at which the potential is scanned affects the thickness and passivation of the polymer film. Slower scan rates tend to result in better passivation. electrochemsci.org

A rapid decrease in the anodic current during cyclic voltammetry is a characteristic indication that electropolymerization is occurring and a passivating polymer film is forming on the electrode surface. electrochemsci.orgresearchgate.net Studies have confirmed that the electropolymerization of the 2NPPD monomer is a linear diffusion-controlled process. electrochemsci.orgelectrochemsci.orgresearchgate.net

| Parameter | Conditions Studied | Effect | Reference |

|---|---|---|---|

| Technique | Cyclic Voltammetry (CV) | Initiates polymerization through monomer oxidation. | electrochemsci.orgelectrochemsci.org |

| pH | Acidic (1.2), Neutral (7.0), Caustic (9.2) | Influences the development and properties of the polymer film. | electrochemsci.orgelectrochemsci.org |

| Electrode | Gold (Au), Glassy Carbon (GC) | Serves as the substrate for polymer film deposition. | electrochemsci.orgelectrochemsci.org |

| Scan Rate | 5 mV/s to 30 mV/s | Affects film thickness and passivation; slower rates can improve passivation. | electrochemsci.org |

| Process Control | Linear Diffusion-Controlled | The rate of polymerization is governed by the diffusion of the monomer to the electrode surface. | electrochemsci.orgresearchgate.net |

Advanced Spectroscopic and Electrochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Nitrobenzene-1,4-diamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to map the carbon-hydrogen framework of a molecule. In derivatives of 2-Nitrobenzene-1,4-diamine, the chemical shifts (δ) of the aromatic protons and carbons are significantly influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) substituents.

The -NO₂ group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions. This "deshielding" effect causes the corresponding ¹H and ¹³C nuclei to resonate at a higher frequency (downfield shift) in the NMR spectrum. Conversely, the -NH₂ group is a strong electron-donating group, which increases electron density on the ring, especially at the ortho and para positions, leading to an "shielding" effect and an upfield shift in the spectrum.

For 2-Nitrobenzene-1,4-diamine, the interplay of these opposing effects results in a complex but interpretable spectral pattern. For instance, in the structurally related compound p-nitroaniline, the aromatic protons ortho to the nitro group are the most deshielded, followed by those ortho to the amino group.

A study of various nitrobenzene (B124822) amination products provides insight into typical chemical shifts. While specific data for the hydrochloride salt is dependent on solvent and concentration, the general trends are illustrative. The chemical shifts for the parent compound, benzene-1,4-diamine, show aromatic proton signals around 6.56 ppm and carbon signals at 138.98 and 117.11 ppm in CDCl₃. spectrabase.com The introduction of a nitro group significantly alters these values. For example, spectra for 2-nitro-p-phenylenediamine (B147321) are available, typically run in solvents like DMSO-d₆. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Compounds Note: Data is illustrative and chemical shifts can vary based on solvent and experimental conditions.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |

| Benzene-1,4-diamine | ¹H | Aromatic | 6.56 (s, 4H) | CDCl₃ |

| ¹³C | Aromatic | 138.98, 117.11 | CDCl₃ | |

| p-Nitroaniline | ¹H | Ortho to -NO₂ | 7.98 (d, 2H) | DMSO-d₆ |

| ¹H | Ortho to -NH₂ | 6.64 (d, 2H) | DMSO-d₆ | |

| ¹³C | C-NO₂ | 156.67 | DMSO-d₆ | |

| ¹³C | C-NH₂ | 136.63 | DMSO-d₆ | |

| ¹³C | CH (ortho to -NO₂) | 127.37 | DMSO-d₆ | |

| ¹³C | CH (ortho to -NH₂) | 113.35 | DMSO-d₆ |

This is an interactive data table. Users can sort and filter the data as needed.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less common, technique that provides direct information about the chemical environment of the nitrogen atoms within the amino and nitro groups. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be more time-consuming but offer invaluable data.

The chemical shifts of the nitrogen nuclei are highly sensitive to hybridization, oxidation state, and substituent effects. In 2-Nitrobenzene-1,4-diamine, distinct signals would be expected for the nitrogen atoms of the two amino groups (which may be chemically non-equivalent depending on molecular conformation and interactions) and the nitro group.

Studies on nitrobenzene-1,2-diamines have demonstrated the utility of ¹⁵N NMR. nih.gov The ¹⁵N chemical shift of the nitro group in these systems is found in a characteristic downfield region, while the amino group nitrogens appear at significantly more shielded, upfield positions. nih.gov The precise chemical shifts can help quantify the electronic contributions of the substituents on the ring. nih.gov Selective ¹⁵N-labeling can further enhance signal detection and allow for the measurement of coupling constants (e.g., ¹J(¹⁵N-¹H)), providing further structural confirmation. nist.gov

NMR studies can be performed on samples in both the solution and solid phases, providing complementary information.

Solution NMR: This is the most common form of NMR and provides data on the molecule as it tumbles freely in a solvent. The resulting high-resolution spectra allow for precise measurement of chemical shifts and coupling constants, which are averaged over all molecular conformations.

Solid-State NMR (ssNMR): This technique provides information about the molecule in its crystalline or amorphous solid form. In the solid state, molecules are in a fixed orientation, which can provide insights into crystal packing, polymorphism, and conformational details that are lost in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra from solid samples. nih.gov Theoretical and experimental ssNMR studies on nitrobenzene-1,2-diamines have shown good agreement, validating the structural analysis in the solid phase. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Bonding Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The FTIR spectrum of 2-Nitrobenzene-1,4-diamine hydrochloride provides a distinct fingerprint, with characteristic absorption bands for its key functional groups.

The most prominent vibrational modes include:

N-H Stretching: The amino groups (-NH₂) give rise to characteristic stretching vibrations, typically appearing as one or two bands in the 3500-3300 cm⁻¹ region. In the hydrochloride salt, the protonation of one or both amino groups to form ammonium (B1175870) ions (-NH₃⁺) will shift these stretching bands to a lower frequency, often appearing as a broad band in the 3200-2800 cm⁻¹ range.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com These are among the most intense and easily identifiable peaks in the spectrum.

C=C Stretching: The aromatic ring exhibits several C=C stretching vibrations in the 1625-1400 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears around 1620 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond of the aromatic amines is usually observed in the 1350-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for 2-Nitro-p-phenylenediamine Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3500 - 3300 |

| N-H Stretch (broad) | -NH₃⁺ | 3200 - 2800 |

| N-H Bend | -NH₂ | ~1620 |

| Asymmetric N-O Stretch | Aromatic -NO₂ | 1550 - 1475 |

| Symmetric N-O Stretch | Aromatic -NO₂ | 1360 - 1290 |

| C-N Stretch | Aromatic Amine | 1350 - 1250 |

This is an interactive data table. Users can sort and filter the data as needed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's conjugated π-electron system.

The UV-Vis spectrum of 2-Nitrobenzene-1,4-diamine is dominated by electronic transitions involving its π-electron system, which is heavily influenced by the electron-donating amino groups and the electron-withdrawing nitro group. This "push-pull" configuration leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.

The main transitions observed are:

π→π Transitions:* These are high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like this, multiple π→π* bands can be observed. The longest wavelength (lowest energy) π→π* transition is typically an ICT band, where electron density moves from the amino groups and the benzene (B151609) ring (the donor part) to the nitro group (the acceptor part). This ICT character is responsible for the compound's color. For p-nitroaniline, a close analogue, the main absorption band is characterized as a HOMO→LUMO π→π* transition with strong charge transfer from the amine and ring to the nitro group. chemrxiv.org

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (e.g., from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino groups) to a π* antibonding orbital. These transitions are typically much lower in intensity (often "forbidden") than π→π* transitions and may be obscured by the stronger absorption bands.

The solvent environment can significantly affect the position of these absorption bands (solvatochromism). For molecules with strong ICT character like 2-Nitrobenzene-1,4-diamine, polar solvents tend to stabilize the more polar excited state, leading to a red-shift (bathochromic shift) of the main absorption band compared to nonpolar solvents. chemrxiv.org Studies on p-nitroaniline have extensively modeled and confirmed this behavior. chemrxiv.orgacs.org

Information on the fluorescence (emission) properties of 2-Nitrobenzene-1,4-diamine is less common. Many nitroaromatic compounds exhibit low or no fluorescence because the excited state is efficiently deactivated through non-radiative pathways, such as intersystem crossing to a triplet state.

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε) is a crucial parameter that quantifies how strongly a substance absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is essential for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for determining the precise molecular weight and elucidating the fragmentation patterns of organic molecules. For this compound, this analysis provides confirmation of its elemental composition and insights into its structural stability.

The molecular formula for the free base, 2-nitro-1,4-phenylenediamine, is C₆H₇N₃O₂, with a molecular weight of approximately 153.14 g/mol . nist.gov Upon ionization in the mass spectrometer, the molecule is expected to exhibit a molecular ion peak corresponding to this mass (or M+H⁺ in positive ion mode).

The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group or its components. nih.gov Common fragmentation pathways for nitrobenzene derivatives include the loss of NO₂ (a loss of 46 Da) and the loss of NO (a loss of 30 Da). youtube.commiamioh.edu These fragmentation patterns can produce a variety of radical anions and other charged species that are detected by the mass spectrometer. nih.gov The study of these patterns is crucial for the structural identification of unknown nitroaromatic compounds and their metabolites. nih.gov

Table 1: Predicted Mass Spectrometry Data for 2-Nitro-1,4-phenylenediamine

| Attribute | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Predicted [M+H]⁺ | 154.0611 m/z |

| Common Neutral Loss | NO₂ (46 Da) |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Data

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds offers valuable insights into the expected structural features. For instance, the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine reveals a monoclinic crystal system with a P2/c space group. researchgate.net In another related compound, N2-(4-Chlorobenzylidene)-4-nitrobenzene-1,2-diamine, the crystal system is also monoclinic. nih.gov These examples suggest that this compound is also likely to form a well-ordered crystal lattice.

The analysis of such structures often reveals significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence the packing of the molecules in the crystal. researchgate.net

Table 2: Crystallographic Data for a Related Compound: N-(4-Nitrobenzyl)benzene-1,2-diamine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.503 |

| b (Å) | 6.7427 |

| c (Å) | 16.452 |

| β (°) | 94.032 |

| Volume (ų) | 1162.2 |

Data from the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. auburn.edu It is particularly sensitive to free radicals and transition metal ions. nsf.gov For a compound like this compound, EPR spectroscopy would be relevant in studies where the molecule is converted into a radical species, for instance, through electrochemical oxidation or reduction.

The nitrobenzene moiety can be reduced to form a nitro radical anion. The resulting EPR spectrum would provide information about the electronic structure of this radical, including the delocalization of the unpaired electron over the aromatic ring and its interaction with the nitrogen nuclei of the nitro and amino groups (hyperfine coupling). auburn.edu The g-values and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the radical's environment and structure. nsf.gov While no specific EPR studies on this compound were found, the technique remains a powerful tool for investigating its potential radical intermediates. researchgate.netresearchgate.net

Advanced Electrochemical Techniques

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of chemical species. In the context of this compound, CV can be employed to study its oxidation and reduction processes, as well as its electropolymerization.

The electrochemical reduction of the nitro group in nitroaromatic compounds is a well-studied process. xmu.edu.cn Typically, in acidic media, the nitro group undergoes a multi-electron reduction to form a hydroxylamine (B1172632), which can be further reduced to an amine. researchgate.net The cyclic voltammogram of this compound would be expected to show cathodic peaks corresponding to these reduction steps. researchgate.netutexas.edu

Furthermore, the presence of the diamine functionality allows for electropolymerization. researchgate.net By repeatedly cycling the potential, a polymeric film can be deposited on the electrode surface. ju.edu.joresearchgate.net The growth of this polymer film can be monitored by the increase in the peak currents with each successive cycle. The redox properties of the resulting polymer film can also be characterized using CV.

Table 3: Expected Redox Processes in Cyclic Voltammetry of this compound

| Process | Description |

|---|---|

| Reduction of Nitro Group | Multi-electron transfer to form hydroxylamine and subsequently amine. |

| Oxidation of Amino Groups | Formation of radical cations leading to electropolymerization. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of electrochemical systems, including the characterization of thin films and interfaces. myu-group.co.jp When a polymer film of poly(2-Nitrobenzene-1,4-diamine) is formed on an electrode surface via electropolymerization, EIS can be used to investigate its properties. researchgate.net

By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. The resulting data, often presented as a Nyquist or Bode plot, can be fitted to an equivalent electrical circuit model to extract valuable parameters. researchgate.netosti.gov These parameters include the film's resistance and capacitance, which provide insights into its thickness, porosity, and charge transfer kinetics at the film/electrolyte interface. mdpi.com For instance, an increase in the charge transfer resistance upon film formation would indicate the creation of a barrier to electron transfer. researchgate.net

Diffusion Coefficient Determination in Solution

The diffusion coefficient (D) is a critical parameter that characterizes the transport of an electroactive species, such as 2-Nitrobenzene-1,4-diamine, from the bulk solution to the electrode surface. This parameter is fundamental in understanding the kinetics of electrochemical processes. Electrochemical techniques, particularly cyclic voltammetry (CV), are commonly employed for the determination of the diffusion coefficient in solution. gamry.comuni-tuebingen.de

The determination is primarily based on the Randles-Sevcik equation, which establishes a relationship between the peak current (Iₚ) in a cyclic voltammogram and several key variables, including the diffusion coefficient. wikipedia.org For a reversible electrochemical process, the equation is expressed as:

Iₚ = (2.69 x 10⁵) n³/² A C D¹/² ν¹/²

Where:

Iₚ is the peak current in Amperes (A)

n is the number of electrons transferred in the redox event

A is the electrode surface area in cm²

C is the bulk concentration of the electroactive species in mol/cm³

D is the diffusion coefficient in cm²/s

ν is the scan rate in V/s

By plotting the peak current (Iₚ) against the square root of the scan rate (ν¹/²), a linear relationship should be observed for a diffusion-controlled process. wikipedia.org The diffusion coefficient can then be calculated from the slope of this line, provided the other parameters (n, A, and C) are known. uni-tuebingen.de

Detailed research on the electropolymerization of 2-Nitrobenzene-1,4-diamine (also referred to as 2-nitro-p-phenylenediamine or 2NPPD) in an acidic medium (0.1 mol dm⁻³ sulfuric acid) has utilized this methodology to investigate its electrochemical behavior. electrochemsci.org Studies have confirmed that the electropolymerization of the 2-Nitrobenzene-1,4-diamine monomer is a linear, diffusion-controlled process. electrochemsci.org

Research findings indicate a direct correlation between the concentration of the 2-Nitrobenzene-1,4-diamine monomer and its calculated diffusion coefficient. As the concentration of the monomer is increased, the corresponding diffusion coefficient also increases. electrochemsci.orgju.edu.jo This relationship has been observed in studies using different electrode materials, such as gold (Au) and glassy carbon. electrochemsci.org

The following table summarizes the calculated diffusion coefficients for 2-Nitrobenzene-1,4-diamine at different concentrations on a gold electrode, as determined by cyclic voltammetry in an acidic environment.

Table 1. Diffusion Coefficient of 2-Nitrobenzene-1,4-diamine on a Gold Electrode

| Monomer Concentration (mmol dm⁻³) | Diffusion Coefficient (D) (cm²/s) |

|---|---|

| 5 | 1.25 x 10⁻⁵ |

Data derived from studies on the electropolymerization of 2-nitro-p-phenylenediamine in 0.1 mol dm⁻³ sulfuric acid. electrochemsci.orgju.edu.jo

This data illustrates that doubling the monomer concentration results in a doubling of the diffusion coefficient under the specific experimental conditions. This highlights the significant influence of concentration on the mass transport properties of 2-Nitrobenzene-1,4-diamine in solution. electrochemsci.org

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Nitrobenzene-1,4-diamine hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are instrumental in elucidating its molecular properties. hakon-art.comnih.gov These calculations provide a robust framework for understanding the molecule's geometry, orbital energies, and reactivity patterns.

Geometry Optimization and Molecular Conformation

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For derivatives of nitroaniline, these calculations reveal key structural features. In the case of the closely related isomer, 4-nitrobenzene-1,2-diamine, DFT and MP2 calculations have produced energy-minimized structures that are consistent with experimental solid-state data. researchgate.net

These studies show that in the neutral form, the amine group para to the nitro group tends to adopt a planar geometry, while the amine group meta to it is more pyramidal. researchgate.net Upon protonation to form a hydrohalide salt, such as the hydrochloride, calculations indicate that the amine group meta to the electron-withdrawing nitro group is preferentially protonated. This protonation event leads to a more stable structure by approximately 1.5 kJ mol⁻¹ compared to protonation at the para-amine group. researchgate.net Furthermore, 2-nitroaniline (B44862) derivatives are known to form a stable six-membered chelate ring via an intramolecular hydrogen bond between an amino group and the adjacent nitro group, a feature that significantly influences their conformation. acs.orgresearchgate.net

Table 1: Representative Bond Lengths (Å) and Angles (°) for Optimized Nitroaniline Structures

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-NO₂ | ~1.46 |

| N-O (nitro) | ~1.24 | |

| C-NH₂ | ~1.39 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| Bond Angle | O-N-O | ~124.0 |

| C-C-NO₂ | ~119.5 | |

| C-C-NH₂ | ~120.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For nitroaromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring and the amino groups, reflecting their electron-donating nature. Conversely, the LUMO is often localized on the electron-withdrawing nitro group. researchgate.netresearchgate.net A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and thus more reactive. researchgate.net DFT calculations for nitroaniline derivatives show that the introduction of substituents can modulate this energy gap, thereby tuning the molecule's reactivity. nih.govscholarsresearchlibrary.com

Table 2: Calculated FMO Energies for Representative Nitroaniline Derivatives

| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Nitrobenzene (B124822) | -7.89 | -1.82 | 6.07 |

| 2-Nitroaniline | -6.44 | -2.12 | 4.32 |

| 4-Nitroaniline | -6.65 | -2.33 | 4.32 |

Data derived from computational studies on related molecules. researchgate.netnih.gov

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. thaiscience.info The MESP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wolfram.com

For nitroaromatic amines, the MESP analysis consistently shows regions of high negative potential (typically colored red) localized around the oxygen atoms of the nitro group. thaiscience.info These sites are electron-rich and represent the most likely targets for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino groups and the aromatic ring, indicating electron-deficient areas susceptible to nucleophilic attack. researchgate.net The MESP provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. thaiscience.info

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations allow for the quantification of atomic charges through various methods, such as Mulliken population analysis or Atoms in Molecules (AIM). nih.govnih.gov These analyses for nitroaromatic compounds reveal a significant polarization of charge. ucl.ac.uk

The oxygen atoms of the nitro group carry a substantial negative charge, while the attached nitrogen atom is positively charged. ucl.ac.uk The amino groups act as electron donors, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. This charge distribution pattern is crucial for predicting how the molecule will interact with other reagents. The electron-rich nitro group is a center for electrophilic interaction, while the electron-deficient hydrogens of the ammonium (B1175870) group (in the hydrochloride salt) are sites for nucleophilic interaction.

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data, aiding in the assignment of spectral bands to specific molecular motions. slideshare.net

For nitroaromatic compounds, several characteristic vibrational modes are of interest. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-NO₂ stretching vibration is usually found near 1100 cm⁻¹. researchgate.net The accuracy of these predictions allows for a detailed correlation between the computed molecular structure and its measured spectroscopic signature. researchgate.net

Table 3: Key Vibrational Frequencies (cm⁻¹) for Nitrobenzene

| Vibrational Mode | Calculated (DFT) | Experimental |

| NO₂ Asymmetric Stretch | ~1523 | ~1527 |

| NO₂ Symmetric Stretch | ~1347 | ~1349 |

| C-NO₂ Stretch | ~1109 | ~1108 |

| NO₂ Bending (Scissoring) | ~853 | ~852 |

Data based on studies of nitrobenzene and its derivatives. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors and reactivity indices can be calculated. hakon-art.com These parameters, rooted in conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. core.ac.ukresearchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -E_HOMO. It represents the energy required to remove an electron. researchgate.net

Electron Affinity (A): Approximated as A ≈ -E_LUMO. It is the energy released when an electron is added. researchgate.net

Electronegativity (χ): Defined as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a "harder," more stable molecule. rjpn.org

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). "Soft" molecules are more reactive. rjpn.org

Electrophilicity Index (ω): Defined as ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ). This index quantifies the electrophilic character of a molecule. rjpn.org

These indices are invaluable for comparing the reactivity of different molecules and for understanding how structural modifications influence chemical behavior. hakon-art.comscholarsresearchlibrary.com For instance, a higher electrophilicity index for this compound would suggest a greater propensity to act as an electrophile in reactions. rjpn.org

Table 4: Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when adding an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / (2η) | Propensity for charge transfer; reactivity |

| Electrophilicity Index (ω) | ω = (I + A)² / (8(I - A)) | Electrophilic character |

Molecular Dynamics Simulations for Material Properties (e.g., polymer chain dynamics)

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing insights into the structure, dynamics, and interactions of atoms and molecules at a microscopic level. mdpi.com In polymer science, MD is an essential tool for predicting material properties by simulating the collective behavior of polymer chains and other interacting molecules over time. mdpi.comyoutube.com Such simulations can elucidate morphology, mechanical properties, and phase behavior, offering a crucial link between molecular structure and macroscopic function. mdpi.com

While specific MD simulation studies focused on polymers incorporating this compound were not prominently found in a review of the literature, the methodology is well-established for analogous systems. The parent compound, 2-nitro-p-phenylenediamine (B147321), is a dye, and extensive research has applied MD simulations to understand the interactions between dyes and polymers, which are fundamental to material properties like color fastness, polymer stability, and the performance of functional materials. mdpi.com

In a typical MD simulation of a dye-polymer system, a virtual box is constructed containing the polymer chains, dye molecules, and any solvent molecules. The interactions between all atoms are governed by a force field, which is a set of equations and parameters that describe the potential energy of the system. By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle over time, revealing how the molecules move, interact, and arrange themselves. youtube.com

Key material properties that can be investigated through this approach include:

Interaction Energy: By calculating the energy between the dye molecules and the polymer chains, researchers can predict the affinity of the dye for the polymer. This is crucial for applications in dyeing, where strong interactions are desired. researchgate.net

Diffusion Coefficients: MD simulations can measure how quickly dye molecules move through the polymer matrix. researchgate.net This is a key parameter for understanding the rate of dye uptake and its tendency to leach from the material over time.

Spatial Distribution and Aggregation: Simulations can reveal whether the dye molecules disperse evenly throughout the polymer or form clusters. rsc.org The state of aggregation can significantly impact the optical and mechanical properties of the final material.

For instance, atomistically detailed MD simulations have been used to study the adsorption of dyes onto polymer-graphene oxide nanocomposites, revealing how the polymer creates a specific microenvironment that promotes dye clustering near the surface, thereby enhancing the material's adsorption capacity. rsc.org Similarly, simulations have been employed to analyze the effect of different chemical substituents on disperse dyes, correlating calculated interaction energies and diffusion coefficients with experimentally observed dyeing uptake in fiber polymers. researchgate.net These studies exemplify the predictive power of MD simulations in designing and optimizing polymer-based materials.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The theoretical prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool in modern chemistry for structure elucidation and verification. The synergy between high-level computational methods and experimental results provides a robust framework for assigning complex spectra and confirming molecular structures. mdpi.com The primary method for these predictions is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. tandfonline.com

The standard computational protocol involves a multi-step process. First, the 3D geometry of the molecule is optimized to find its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A comprehensive study on a series of five nitrobenzene-1,2-diamines, which are structural isomers of 2-nitro-p-phenylenediamine, demonstrates the high accuracy of this approach. researchgate.net In that research, geometries were optimized using the B3LYP functional with a 6-31G(d) basis set. Subsequently, the NMR shielding constants were calculated at a higher level of theory, B3LYP/6-311++G(d,p), using the GIAO method. researchgate.net The resulting theoretical ¹H and ¹³C chemical shifts showed excellent linear correlation with the experimental values measured in solution, validating the accuracy of the computational models. researchgate.net

The predictive power of this methodology allows for the unambiguous assignment of NMR signals, which can be challenging in polysubstituted aromatic systems where signals often overlap. For this compound, this approach would be invaluable for assigning the specific resonances of the aromatic protons and carbons, whose chemical shifts are influenced by the complex interplay of the electron-donating amino groups and the electron-withdrawing nitro group.

To illustrate the accuracy of such theoretical methods, the table below shows a comparison between experimental ¹³C NMR chemical shifts and the theoretically calculated values for the closely related compound, 4-nitrobenzene-1,2-diamine. researchgate.net The strong agreement between the calculated and observed data underscores the reliability of DFT-based methods for predicting NMR parameters.

Data derived from a study on the isomer 4-nitrobenzene-1,2-diamine as a proxy to demonstrate method accuracy. researchgate.net

Mentioned Compounds

Applications in Advanced Materials and Chemical Synthesis

Precursors for Polymeric Materials

The diamine nature of 2-nitrobenzene-1,4-diamine allows it to be a key monomer in the synthesis of various polymer systems. The presence of the nitro group can be leveraged to tune the polymer's electronic properties or to serve as a reactive site for post-polymerization modifications.

2-Nitrobenzene-1,4-diamine is a recognized monomer for the synthesis of conductive polymer films through electropolymerization. This technique uses an electrical potential to initiate the polymerization of monomers onto an electrode surface, creating a thin, adherent polymer film. The electrochemical polymerization of 2-nitrobenzene-1,4-diamine has been successfully demonstrated on single electrodes made of platinum and gold. nih.gov

The process is typically carried out using cyclic voltammetry (CV) in an acidic medium, such as sulfuric acid. nih.gov The resulting polymer, poly(2-nitro-p-phenylenediamine), possesses conductive properties. Research has shown that factors such as the electrode material, monomer concentration, and the sweep scan rate during electropolymerization can influence the morphology and characteristics of the synthesized polymer film. nih.gov For instance, an increase in the sweep scan rate has been observed to cause a reduction in the spherical particle size of the polymer. nih.gov The conductivity of polymers derived from substituted phenylenediamines is a subject of significant interest; for example, a condensation polymer derived from 2-nitro-1,4-phenylenediamine and titanocene (B72419) dichloride showed a substantial increase in bulk conductivity when doped with iodine. researchgate.net

Table 1: Electropolymerization Parameters for 2-Nitrobenzene-1,4-diamine This table is interactive and based on data from experimental models.

| Parameter | Material/Condition | Observation | Source |

|---|---|---|---|

| Electrode Material | Platinum, Gold | Successful thin film synthesis | nih.gov |

| Technique | Cyclic Voltammetry (CV) | Effective for electropolymerization | nih.gov |

| Medium | 0.1 mol dm⁻³ H₂SO₄ | Provides necessary acidic environment | nih.gov |

| Monomer | 2-nitrobenzene-1,4-diamine | Forms poly(2-nitro-p-phenylenediamine) | nih.gov |

| Variable Factor | Sweep Scan Rate | Increase leads to smaller particle size | nih.gov |

Incorporation into Advanced Polymer Architectures (e.g., Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The primary synthesis route for aromatic polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. core.ac.uk

As an aromatic diamine, 2-nitrobenzene-1,4-diamine is a potential monomer for incorporation into polyimide backbones. The inclusion of this monomer would introduce a nitro-functionalized aromatic ring into the polymer chain. This pendant nitro group could significantly influence the final properties of the polyimide, such as its solubility, gas permeability, and thermal characteristics. Furthermore, the nitro group can serve as a reactive handle for subsequent chemical modifications, allowing for the fine-tuning of the polymer's properties or the attachment of other functional moieties.

Building Blocks for Organic Synthesis

The distinct functional groups of 2-nitrobenzene-1,4-diamine hydrochloride make it a valuable building block for the synthesis of a variety of complex organic structures. The amino groups can readily undergo diazotization or act as nucleophiles, while the nitro group can be reduced or participate in various transformations.

Aromatic nitro compounds are crucial intermediates in synthetic organic chemistry. zeusinc.com The presence of both amino and nitro functionalities on the same aromatic ring in 2-nitrobenzene-1,4-diamine allows for the construction of diverse molecular architectures. The amine groups provide a route to form new rings through reactions with bifunctional reagents, a common strategy in the synthesis of heterocyclic compounds. Phenylenediamines are known precursors for heterocycles like benzimidazoles. vt.edu

The nitro group itself is a versatile functional group in heterocyclic synthesis. For instance, reductions of substituted nitrobenzenes in the presence of amines can lead to ring expansion, forming azepine derivatives. The reactivity of the nitro group, combined with the two amine groups, makes 2-nitrobenzene-1,4-diamine a potent precursor for creating complex, functionalized aromatic and heterocyclic systems for use in pharmaceuticals and material science.